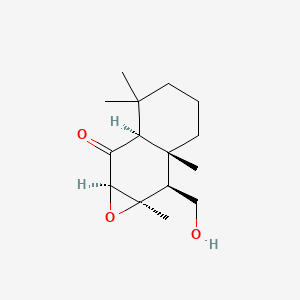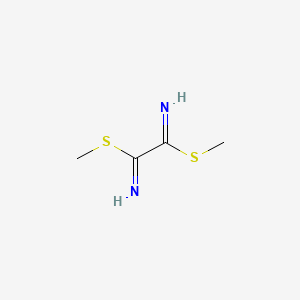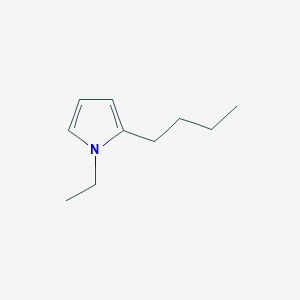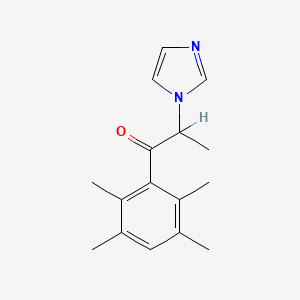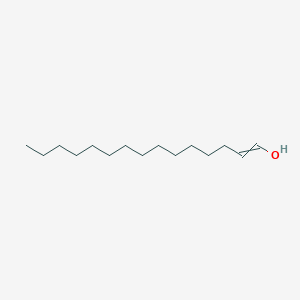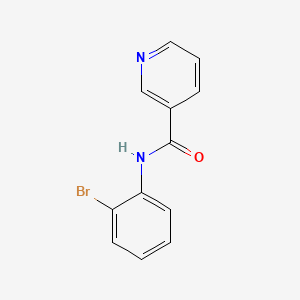![molecular formula C21H16ClN3O2S B14438905 Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- CAS No. 78794-60-2](/img/structure/B14438905.png)
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyrazole ring in its structure further enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- typically involves the reaction of 4-chlorophenylhydrazine with benzoyl chloride to form the corresponding hydrazone . This intermediate is then cyclized to form the pyrazole ring, followed by sulfonation to introduce the benzenesulfonamide moiety . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its enzymatic activity .
Comparison with Similar Compounds
Similar compounds to benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- include other benzenesulfonamide derivatives and pyrazole-containing compounds . These compounds share similar structural features and biological activities but may differ in their potency and selectivity . For example, 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide and 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide are structurally related but have different pharmacological profiles .
Properties
CAS No. |
78794-60-2 |
|---|---|
Molecular Formula |
C21H16ClN3O2S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-14H,(H2,23,26,27) |
InChI Key |
YDUQOLMYSBDZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



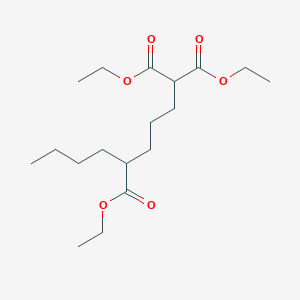
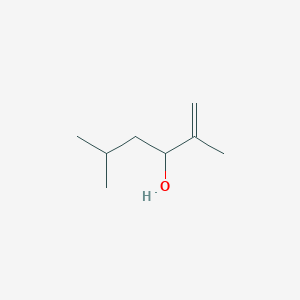
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
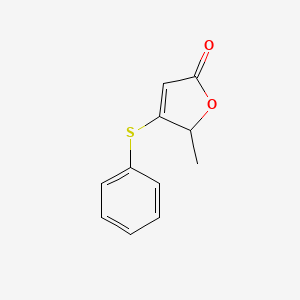
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
